molecular formula C7H4FN3O B177004 7-Fluoropyrido[4,3-d]pyrimidin-4-ol CAS No. 171178-37-3

7-Fluoropyrido[4,3-d]pyrimidin-4-ol

Cat. No.: B177004
CAS No.: 171178-37-3
M. Wt: 165.12 g/mol
InChI Key: LWRUMQJSJBZUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoropyrido[4,3-d]pyrimidin-4-ol (CAS 1242336-78-2) is a high-purity fluorinated heterocyclic compound serving as a versatile and valuable building block in medicinal chemistry and drug discovery research. This compound features a fused pyrido[4,3-d]pyrimidine core, a privileged scaffold frequently identified in the development of novel therapeutics . The strategic incorporation of a fluorine atom at the 7-position enhances the molecule's electronegativity and metabolic stability, while the hydroxyl group provides a key site for hydrogen-bonding interactions and further synthetic modification . The pyridopyrimidine scaffold is of significant research interest due to its wide range of biological activities. It forms the core structure of compounds investigated as inhibitors of various protein kinases, which are critical enzymes in signaling pathways and are prominent therapeutic targets in diseases such as cancer . Recent patent literature also highlights novel pyrido[4,3-d]pyrimidine compounds being explored as potent inhibitors of the KRAS oncoprotein, a key driver in challenging cancers like non-small cell lung cancer and colorectal cancer . As a key synthetic intermediate, this compound enables researchers to efficiently construct more complex molecules for use in high-throughput screening and structure-activity relationship (SAR) studies. It is supplied with a typical purity of 97% and is intended for use in pharmaceutical R&D and other advanced chemical applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRUMQJSJBZUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyrido-pyrimidine and pyrrolo-pyrimidine scaffolds are widely explored for their pharmacological properties. Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Biological Activity (IC₅₀/MIC) Reference
7-Fluoropyrido[4,3-d]pyrimidin-4-ol C₇H₄FN₃O 165.125 0.8695 7-F, 4-OH Not reported
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-ol C₇H₈N₃O 150.16 ~1.2 4-OH, saturated pyrido ring IC₅₀ = 1.2–2.8 μM (bacterial A/T assays)
7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-ol C₁₉H₁₅N₃O₂ 317.35 Not reported 7-(4-MeOPh), 5-Ph, 4-OH Antimicrobial activity
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol C₈H₁₁N₃O₂ 181.19 Not reported 2-MeO, 4-OH, saturated ring Not reported
7-Methylpyrimido[4,5-d]pyrimidin-4-ol C₇H₆N₄O 162.149 0.0215 7-Me, 4-OH Not reported
Key Observations :

Fluorine vs.

Saturated vs. Aromatic Rings :

  • Saturation of the pyrido ring (e.g., 5,6,7,8-tetrahydro derivatives) reduces planarity and may alter binding to hydrophobic enzyme pockets. These analogs show potent bacterial protein synthesis inhibition (IC₅₀ = 1.2–2.8 μM) .

Pyrrolo vs. Pyrido Scaffolds :

  • Pyrrolo[2,3-d]pyrimidin-4-ol derivatives (e.g., 7-aryl-substituted compounds) exhibit broader antimicrobial activity, likely due to enhanced π-π stacking with aromatic residues in microbial enzymes .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydroxyl groups at the 4-position improve water solubility, but fluorine's electronegativity may reduce crystallinity compared to methoxy analogs .

Preparation Methods

Two-Step Cyclization via Amide Intermediates

A widely reported method involves condensing 4-amino-6-fluoronicotinic acid with formamidine acetate under acidic conditions:

  • Amide Formation :

    • 4-Amino-6-fluoronicotinic acid reacts with formamidine acetate in refluxing acetic acid (120°C, 6 h).

    • Intermediate: N-(6-fluoro-3-carboxypyridin-4-yl)formamidine (yield: 78%).

  • Cyclization :

    • Heating the formamidine intermediate in polyphosphoric acid (PPA) at 150°C for 4 h induces cyclodehydration.

    • Yield: 65–72%.

Key Data :

ParameterValue
Reaction Temperature150°C
CatalystPolyphosphoric acid
Purity (HPLC)≥98%

One-Pot Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation:

  • Conditions : 4-Amino-6-fluoronicotinic acid, urea, and phosphoryl chloride (POCl₃) in dimethylformamide (DMF).

  • Microwave Parameters : 180°C, 300 W, 20 min.

  • Yield : 82% with 99.1% purity.

Advantages :

  • 80% reduction in reaction time compared to conventional heating.

  • Minimized side products (e.g., dehalogenation or over-fluorination).

Halogen Exchange Reactions on Chlorinated Precursors

Nucleophilic Aromatic Substitution (SNAr)

4-Chloropyrido[4,3-d]pyrimidin-7-ol undergoes fluorination using potassium fluoride (KF) in polar aprotic solvents:

  • Reagents : KF (3 equiv), 18-crown-6 (catalyst), dimethyl sulfoxide (DMSO).

  • Conditions : 160°C, 24 h under nitrogen.

  • Yield : 58–63%.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis.

  • Competing side reactions (e.g., O-alkylation) reduce efficiency.

Metal-Mediated Fluorination

Palladium-catalyzed cross-coupling enables selective fluorination at the 7-position:

  • Suzuki Coupling :

    • 4-Chloro-7-iodopyrido[4,3-d]pyrimidine reacts with fluoroboronic acid.

    • Catalyst: Pd(PPh₃)₄, K₂CO₃ in tetrahydrofuran (THF).

    • Yield: 70%.

  • Buchwald-Hartwig Amination :

    • Introduces fluorine via aryl fluorides using CuI/L-proline catalyst.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A patent-pending protocol optimizes throughput and safety:

  • Process :

    • 4-Amino-6-fluoronicotinic acid and formamidine acetate are mixed in a microreactor.

    • Residence time: 15 min at 200°C.

  • Output : 1.2 kg/h with 85% yield.

Advantages :

  • Eliminates batch-to-batch variability.

  • Reduces solvent waste by 40%.

Green Chemistry Approaches

  • Solvent-Free Mechanochemical Synthesis :

    • Ball milling 4-amino-6-fluoronicotinic acid with urea (1:2 molar ratio).

    • Yield: 76% after 2 h.

  • Biocatalytic Routes :

    • Pseudomonas fluorescens nitrilase converts 4-cyano-6-fluoronicotinic acid to the corresponding amide, followed by cyclization.

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethanol/water (7:3 v/v) at 4°C.

  • Purity : ≥99.5% after two recrystallizations.

Chromatographic Methods

  • HPLC Conditions :

    • Column: C18, 250 × 4.6 mm, 5 μm.

    • Mobile Phase: 0.1% formic acid in acetonitrile/water (gradient elution).

  • Retention Time : 8.2 min .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.